molecular formula C24H27N3O3S B2509736 1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203055-40-6

1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2509736
M. Wt: 437.56
InChI Key: BFLPCMLXKNTDIB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fluorescent Sensors and Molecular Recognition

  • A study highlighted the synthesis of a new fluorescent sensor molecule incorporating a naphthalene imide as the fluorescent group and urea as the recognition group. This molecule exhibited selective recognition ability for fluoride ions, showcasing the potential of similar compounds in selective anion detection and environmental monitoring (R. Jun, 2010).

Protein Kinase Inhibition

  • Research on isoquinolinesulfonamides, structurally related to the compound , demonstrated potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest applications in designing inhibitors targeting specific protein kinases involved in various diseases, including cancer (H. Hidaka et al., 1984).

Anticancer Activity

  • A study on 1,4-Naphthoquinone derivatives containing a phenylaminosulfanyl moiety reported significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting the potential therapeutic value of related compounds in cancer treatment (P. Ravichandiran et al., 2019).

Coordination Chemistry and Metal Complex Formation

  • Research on zinc complexes with sulfonamides containing 8-aminoquinoline showed these compounds form coordination compounds with Zn(II), indicating potential applications in materials science and coordination chemistry (B. Macías et al., 2003).

Anticorrosion Applications

  • A study on 8-oxyquinoline derivatives investigated their anticorrosion properties, demonstrating the potential of related compounds in developing new complex inhibitors for acid corrosion in steels (T. Doroshenko et al., 2017).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-12-13-21(16-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPCMLXKNTDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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